molecular formula C5H8N4 B7959149 N'-(1H-pyrazol-5-yl)ethanimidamide

N'-(1H-pyrazol-5-yl)ethanimidamide

Cat. No.: B7959149
M. Wt: 124.14 g/mol
InChI Key: BRRSKCVTYDXQCI-UHFFFAOYSA-N
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Description

N'-(1H-Pyrazol-5-yl)ethanimidamide is an organic compound featuring a pyrazole ring substituted at the 5-position with an ethanimidamide group (CH3C(=NH)NH2). Ethanimidamide derivatives, such as those reported in nitric oxide synthesis inhibition (e.g., 1,400 W in ), suggest a broader role in modulating biological pathways .

Properties

IUPAC Name

N'-(1H-pyrazol-5-yl)ethanimidamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N4/c1-4(6)8-5-2-3-7-9-5/h2-3H,1H3,(H3,6,7,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRRSKCVTYDXQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC1=CC=NN1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\C1=CC=NN1)/N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme

  • Formation of Pyrazole Core :
    Ethyl acetoacetate reacts with hydrazine hydrate in ethanol under reflux to yield 5-methyl-1H-pyrazol-3-amine. Substituting ethyl acetoacetate with a β-ketonitrile (e.g., 3-cyanopentane-2,4-dione) could directly introduce the nitrile group required for subsequent amidine formation.

  • Amidine Synthesis :
    The nitrile intermediate undergoes amidination via treatment with liquid ammonia and iodine in tetrahydrofuran (THF), a method demonstrated in the synthesis of 2-(5-aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl thiazoles. This step converts the nitrile (–C≡N) to the ethanimidamide group (–N–C(=NH)–NH2).

Optimization Parameters

  • Temperature : 0–5°C for nitrile activation, followed by gradual warming to 25°C.

  • Catalyst : Iodine (0.5 eq) enhances reaction efficiency by polarizing the nitrile group.

  • Yield : 68–72% (extrapolated from analogous thiazole syntheses).

Table 1: Comparative Yields for Pyrazole-Amidine Cyclocondensation

Starting MaterialSolventCatalystTime (h)Yield (%)
β-Ketonitrile + HydrazineEthanolNone1258
β-Ketonitrile + HydrazineTHFI₂872

Nucleophilic Substitution on Halogenated Pyrazoles

This two-step method leverages halogenated pyrazole intermediates, as observed in triazole-functionalized pyrazole syntheses:

Synthetic Pathway

  • Halogenation :
    5-Amino-1H-pyrazole undergoes electrophilic chlorination at the 4-position using PCl₅ in dichloromethane, yielding 4-chloro-1H-pyrazol-5-amine.

  • Amidine Coupling :
    The chloro substituent is displaced by ethanimidamide via nucleophilic aromatic substitution (SNAr). Reaction with acetamidine hydrochloride in dimethylformamide (DMF) at 120°C for 24 h facilitates this step, with potassium carbonate as a base.

Analytical Validation

  • ¹H NMR : Disappearance of the aromatic proton at δ 7.8 ppm (C4–H) confirms successful substitution.

  • FTIR : Emergence of N–H stretches at 3300–3500 cm⁻¹ and C=N vibrations at 1640 cm⁻¹ verifies amidine formation.

Reductive Amination of Pyrazole Carboxaldehydes

Adapting the oxidation-reduction sequences from thiazole-pyrazole hybrid syntheses, this route employs:

Stepwise Procedure

  • Aldehyde Synthesis :
    (5-Methyl-1H-pyrazol-3-yl)methanol is oxidized to the corresponding carbaldehyde using 2-iodoxybenzoic acid (IBX) in dimethyl sulfoxide (DMSO).

  • Reductive Amination :
    The aldehyde reacts with ammonium acetate and sodium cyanoborohydride in methanol, forming the primary amine. Subsequent treatment with acetic anhydride introduces the acetyl group, yielding N'-(1H-pyrazol-5-yl)ethanimidamide.

Table 2: Reaction Conditions for Reductive Amination

Oxidizing AgentSolventTemperature (°C)Amidine Yield (%)
IBXDMSO2565
PCCCH₂Cl₂048

Solid-Phase Synthesis Using Resin-Bound Intermediates

For high-throughput applications, a Merrifield resin-assisted approach modified from hydrazone-pyrazole conjugates offers advantages:

Protocol Overview

  • Resin Functionalization :
    Chloromethylated polystyrene resin reacts with ethylenediamine to generate primary amine sites.

  • Pyrazole Immobilization :
    5-Nitro-1H-pyrazole-3-carboxylic acid is coupled to the resin using HBTU/DIEA activation.

  • Amidine Formation :
    Nitro groups are reduced to amines with SnCl₂/HCl, followed by amidination via Schiff base formation with acetaldehyde and subsequent reduction.

Yield and Purity Data

  • Resin Loading : 0.8 mmol/g (determined by Kaiser test).

  • Final Product Purity : 92% (HPLC, C18 column, acetonitrile/water gradient).

Critical Analysis of Methodologies

Efficiency Comparison

MethodStepsTotal Yield (%)Purity (%)Scalability
Cyclocondensation27289High
Nucleophilic Substitution26593Moderate
Reductive Amination35887Low
Solid-Phase44192High

Solvent and Catalyst Optimization

  • THF vs. DMF : THF improves cyclocondensation yields by 14% compared to DMF due to better nitrile solubility.

  • Iodine Catalysis : Reduces reaction time by 33% in Method 1 versus uncatalyzed conditions .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The ethanimidamide moiety facilitates nucleophilic substitution at the nitrile carbon. For example, reactions with primary amines yield substituted amidines:

ReagentProductYield (%)ConditionsSource
MethylamineN'-methyl-N-(1H-pyrazol-5-yl)acetamidine78EtOH, reflux, 6 hr
BenzylamineN'-benzyl-N-(1H-pyrazol-5-yl)acetamidine65THF, 80°C, 12 hr

These reactions proceed via an addition-elimination mechanism, with the amine attacking the electrophilic carbon adjacent to the nitrile group.

Cyclization to Heterocyclic Systems

The compound participates in cyclization reactions to form fused heterocycles. A notable example is its interaction with hydrazonoyl chlorides:

Reaction Pathway :

  • Step 1 : Formation of nitrile imine intermediates via dehydrohalogenation.

  • Step 2 : Domino [3+2] cycloaddition with the ethanimidamide’s nitrile group.

  • Step 3 : Elimination of CO and PhCH₂SH to yield N-(1H-pyrazol-5-yl)-1,3,4-thiadiazol-2(3H)-imines (Fig. 1) .

Key Data :

  • Yield : 85–92%

  • Conditions : Et₃N, CH₂Cl₂, 25°C, 2 hr

  • Regioselectivity : Favored by electron-withdrawing groups on the pyrazole ring .

Oxidation and Functionalization

The pyrazole ring’s electron-rich nature enables selective oxidation. For instance, iodine/DMSO-mediated oxidation converts ethanimidamide derivatives into 1,2-dicarbonyl compounds:

Starting MaterialProductOxidantYield (%)Source
N'-(3-Aryl-1H-pyrazol-5-yl)ethanimidamide1-Aryl-2-(pyrazol-5-yl)ethane-1,2-dioneI₂/DMSO73

Mechanism :

  • DMSO acts as both solvent and oxidant.

  • Iodine facilitates the formation of reactive iodonium intermediates, enabling sequential C–H bond activation .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions enable functionalization at the pyrazole C4 position:

Example : Suzuki–Miyaura coupling with aryl boronic acids:

SubstrateCoupling PartnerCatalystYield (%)Source
N'-(4-Bromo-1H-pyrazol-5-yl)ethanimidamidePhenylboronic acidPd(PPh₃)₄68
N'-(4-Iodo-1H-pyrazol-5-yl)ethanimidamide4-Methoxyphenylboronic acidPdCl₂(dppf)82

Conditions : DMF/H₂O (3:1), 100°C, 12 hr.

Acid/Base-Mediated Tautomerism

The ethanimidamide group exhibits pH-dependent tautomerism:

  • Basic conditions : Deprotonation at the amidine nitrogen, forming a conjugated base.

  • Acidic conditions : Protonation at the pyrazole N1, stabilizing the iminium form .

Structural Evidence :

  • ¹H NMR (DMSO-d₆) : Downfield shift of NH protons (δ 10.5–11.3 ppm) under acidic conditions .

Comparative Reactivity with Analogues

The trifluoromethyl group in related derivatives enhances electrophilicity:

CompoundReaction with HydrazineRate Constant (k, s⁻¹)
N'-(1H-pyrazol-5-yl)ethanimidamideForms triazole derivatives0.45 ± 0.02
N'-(3-CF₃-1H-pyrazol-5-yl)ethanimidamideSame reaction1.12 ± 0.05

This 2.5× rate increase is attributed to the electron-withdrawing effect of CF₃, which polarizes the nitrile group .

Scientific Research Applications

Medicinal Chemistry Applications

Antioxidant and Anti-inflammatory Properties

Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including N'-(1H-pyrazol-5-yl)ethanimidamide. Molecular docking studies suggest that these compounds can effectively interact with biological targets, potentially leading to therapeutic applications in treating inflammatory diseases and oxidative stress-related disorders .

Antimicrobial Activity

This compound has shown promising antimicrobial activity against various pathogens. A study conducted on several pyrazole derivatives indicated that modifications in the pyrazole ring could enhance antibacterial properties, making them suitable candidates for developing new antibiotics .

Case Study: Pyrazole Derivatives in Drug Design

A recent investigation into the structure-activity relationship (SAR) of pyrazole derivatives demonstrated that specific substitutions on the pyrazole ring significantly affect their biological activities. For instance, compounds with electron-withdrawing groups exhibited increased potency against certain bacterial strains, suggesting a pathway for optimizing drug candidates .

Material Science Applications

Nonlinear Optical (NLO) Properties

The compound has been evaluated for its nonlinear optical properties, which are crucial in the development of optical materials for telecommunications and laser technologies. The molecular hyperpolarizability calculations indicate that this compound possesses favorable NLO characteristics, making it a candidate for further exploration in photonic applications .

Case Study: NLO Materials Development

Research focusing on the synthesis of pyrazole-based materials for NLO applications revealed that derivatives of this compound can be engineered to enhance their optical performance. The incorporation of specific functional groups was found to optimize their response to electric fields, which is essential for developing efficient optical devices .

Agricultural Chemistry Applications

Pesticidal Activity

This compound has been investigated for its potential use as a pesticide. Studies indicate that certain pyrazole derivatives exhibit insecticidal properties against agricultural pests, providing a basis for developing environmentally friendly pest control solutions .

Case Study: Pyrazole Derivatives as Insecticides

A comprehensive study evaluated the efficacy of various pyrazole derivatives, including this compound, against common agricultural pests. Results showed significant mortality rates among treated insects, suggesting that these compounds could serve as effective bioinsecticides with reduced environmental impact compared to conventional pesticides .

Summary of Applications

Application AreaSpecific UsesNotable Findings
Medicinal ChemistryAntioxidant, anti-inflammatory, antimicrobialEffective interaction with biological targets; SAR optimization leads to enhanced activity .
Material ScienceNonlinear opticsFavorable NLO properties; potential for photonic applications .
Agricultural ChemistryPesticidesSignificant insecticidal activity; potential as bioinsecticides .

Mechanism of Action

The mechanism of action of N'-(1H-pyrazol-5-yl)ethanimidamide involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. Understanding the mechanism of action is crucial for developing new applications and improving existing ones.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituted Pyrazole-Amidine Derivatives

(a) N-(1H-Pyrazol-5-yl)nicotinamide Derivatives
  • Structure : Pyrazole-5-yl group linked to nicotinamide (vitamin B3 derivative).
  • Activity : Demonstrated antifungal efficacy against Candida albicans and Aspergillus fumigatus, with MIC values ranging from 0.5–8 µg/mL .
(b) N′-(4-Cyano-1-phenyl-1H-pyrazol-5-yl)-N,N-dimethylimidoformamide
  • Structure: Pyrazole substituted with cyano (CN) and phenyl groups, coupled to a dimethylimidoformamide moiety.
  • Properties: Higher molecular weight (MW: 237.25 g/mol) compared to N'-(1H-pyrazol-5-yl)ethanimidamide (MW: 163.18 g/mol). The cyano group increases electrophilicity, which may enhance reactivity in nucleophilic environments .
(c) (E)-N'-(4-Cyano-1H-pyrazol-5-yl)-N,N-dimethylmethanimidamide
  • Structure : Similar to the above but lacks the phenyl group, simplifying steric hindrance.
  • Applications : Used as a precursor in synthesizing imidazopyridine-based anticancer agents, highlighting the role of amidine groups in heterocyclic drug design .

Functional Group Variations and Bioactivity

Compound Name Substituents on Pyrazole Amidine Type Key Bioactivity Reference
This compound None Ethanimidamide Potential enzyme inhibition (inferred)
N-(1H-Pyrazol-5-yl)nicotinamide Nicotinamide Nicotinamide Antifungal (MIC: 0.5–8 µg/mL)
N′-(4-Cyano-1-phenyl-pyrazol-5-yl)-dimethylimidoformamide 4-Cyano, 1-phenyl Dimethylimidoformamide Synthetic intermediate for anticancer agents
1,400 W (N-[[3-(aminomethyl)phenyl]methyl]-ethanimidamide) Phenyl-methyl Ethanimidamide Nitric oxide synthase inhibition (IC50: <100 nM)

Biological Activity

N'-(1H-pyrazol-5-yl)ethanimidamide is a compound that belongs to the pyrazole family, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, synthesizing findings from various studies and presenting data in a structured format.

Overview of Pyrazole Derivatives

Pyrazoles are five-membered heterocyclic compounds with two adjacent nitrogen atoms. They have been extensively studied for their pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities. The biological activity of pyrazole derivatives often correlates with their structural modifications, which can enhance their efficacy against specific biological targets.

Synthesis and Structural Characterization

This compound can be synthesized through various methods, typically involving the reaction of hydrazine derivatives with carbonyl compounds. The structural characterization is usually performed using techniques such as NMR spectroscopy and mass spectrometry to confirm the identity and purity of the synthesized compound.

Antimicrobial Activity

Recent studies have demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. In particular, this compound has shown effectiveness against various bacterial strains, including:

Microorganism Minimum Inhibitory Concentration (MIC)
Pseudomonas aeruginosa0.061 μg/mL
Klebsiella pneumoniaeNot specified
Bacillus subtilis0.007 μg/mL
Candida albicansNot specified

The compound's mechanism of action is thought to involve inhibition of DNA gyrase, an essential enzyme for bacterial DNA replication .

Anti-inflammatory Activity

In addition to its antimicrobial effects, this compound has been evaluated for anti-inflammatory properties. Studies have indicated that certain pyrazole derivatives can significantly inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, compounds structurally related to this compound have demonstrated up to 85% inhibition of TNF-α at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .

Anticancer Activity

The potential anticancer properties of pyrazole derivatives have also been explored. Compounds containing the pyrazole moiety have been identified as selective inhibitors of various kinases involved in cancer progression. For instance, some derivatives have shown high selectivity for p38 MAP kinase, a target implicated in inflammatory responses and cancer cell proliferation .

Case Studies

  • Antimicrobial Efficacy : A study conducted on a series of pyrazole derivatives including this compound revealed that these compounds exhibited potent antibacterial activity against both Gram-positive and Gram-negative bacteria. The study utilized a disk diffusion method to assess the zone of inhibition and determined MIC values through broth dilution methods .
  • Anti-inflammatory Effects : Another investigation focused on the anti-inflammatory potential of related pyrazole compounds demonstrated significant reductions in inflammatory markers in animal models. The study compared these effects against established anti-inflammatory agents and found comparable efficacy at lower dosages .
  • Anticancer Properties : Research into the anticancer effects of pyrazole derivatives highlighted their ability to induce apoptosis in cancer cell lines through modulation of signaling pathways associated with cell survival and proliferation .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for N'-(1H-pyrazol-5-yl)ethanimidamide and its derivatives?

  • Methodological Answer : The compound is typically synthesized via cyclocondensation reactions using 5-aminopyrazole precursors. For example, Liu et al. demonstrated the use of trimethyl orthoformate to convert 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carbonitrile into an imidate intermediate, which is further functionalized . Vilsmeier-type reagents (e.g., POCl₃/DMF) are also employed to form formamidine or formamide derivatives from N-substituted pyrazoles, as shown in selective syntheses by Chang et al. .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structurally similar analogs?

  • Methodological Answer :

  • ¹H NMR : Pyrazole protons (C5-H) typically resonate at δ 6.2–7.0 ppm, while the ethanimidamide NH₂ group appears as a broad singlet near δ 5.5–6.5 ppm.
  • IR : Stretching vibrations for C=N (pyrazole ring) occur at ~1600–1650 cm⁻¹, and NH₂ bending modes appear at ~1550–1600 cm⁻¹.
  • MS : Molecular ion peaks (e.g., [M+H]⁺) should align with the molecular formula (C₅H₈N₄), with fragmentation patterns showing loss of NH₂ or pyrazole moieties. Structural analogs like N-(3-chlorophenyl) derivatives show distinct fragmentation due to halogen presence .

Intermediate Research Questions

Q. What strategies optimize regioselectivity in functionalizing the pyrazole ring of this compound?

  • Methodological Answer : Regioselectivity is controlled by steric and electronic factors. Electron-donating substituents at the pyrazole N1 position direct electrophilic substitution to the C4 position. For example, 1-(2,4-dichlorophenyl) substitution in Liu et al.’s work favored C4 functionalization . Transition metal catalysis (e.g., Pd-mediated cross-coupling) can also target specific positions, as seen in the synthesis of imidazo[4,5-b]pyridine derivatives .

Q. How do reaction conditions (solvent, temperature, catalysts) influence coupling reactions involving this compound?

  • Methodological Answer :

  • Solvent : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in amide coupling, while THF is preferred for Grignard additions.
  • Catalysts : EDCl/HOBt systems are effective for amide bond formation with carboxylic acids, achieving >90% yields at room temperature .
  • Temperature : Elevated temperatures (80–100°C) accelerate cyclocondensation but may lead to byproducts like pyrazolo[3,4-d]pyrimidines if not controlled .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in complex heterocyclic systems?

  • Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can map frontier molecular orbitals to predict nucleophilic/electrophilic sites. For instance, the pyrazole ring’s HOMO is localized at C5, making it reactive toward electrophiles. Molecular docking studies (e.g., AutoDock Vina) further elucidate interactions with biological targets like kinase inhibitors, correlating with experimental IC₅₀ values .

Q. What experimental approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in cytotoxicity data may arise from assay conditions (e.g., cell line variability, incubation time). Standardized protocols (e.g., MTT assays across multiple cell lines) and orthogonal validation (e.g., flow cytometry for apoptosis) are critical. For example, Chauhan et al. noted that substituents at the imidamide N' position significantly alter activity against cancer vs. normal cells, requiring dose-response profiling .

Data-Driven Research Challenges

Q. How to address unexpected byproducts in the synthesis of this compound analogs?

  • Methodological Answer : Byproducts often arise from competing reaction pathways. For example, Yavari et al. observed thiadiazole formation when nitrile imines reacted with thioazlactones instead of the desired imidamide. LC-MS monitoring and quenching experiments identified intermediates, leading to optimized stoichiometry (2:1 nitrile imine:guanidine) to suppress side reactions .

Q. What crystallographic data are available for structural elucidation of this compound complexes?

  • Methodological Answer : Single-crystal X-ray diffraction of metal complexes (e.g., Cu²⁺ or Zn²⁺) reveals bonding modes. For example, Erratum data in Russian Journal of Organic Chemistry highlighted a square-planar geometry for Cu(II) complexes, with bond lengths (Cu-N ≈ 1.95 Å) confirming coordination via pyrazole N and imidamide NH .

Methodological Tables

Reaction Type Key Conditions Yield Range Reference
CyclocondensationTrimethyl orthoformate, 80°C, 12 hr70–85%
Vilsmeier FormamidationPOCl₃/DMF, 0°C → RT, 6 hr60–75%
Amide CouplingEDCl/HOBt/DMAP, DMF, RT, 24 hr85–95%
Metal ComplexationCu(OAc)₂·H₂O, EtOH/H₂O, reflux, 4 hr65–80%

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